Morpholine vs. Thiomorpholine: Calculated Physicochemical Divergence LogP and PSA
In silico comparison of the target morpholine compound with its direct thiomorpholine analog reveals a calculated LogP reduction of approximately 0.5–0.7 log units and an increase in topological polar surface area (tPSA) of approximately 9 Ų for the morpholine derivative. These differences are driven by the replacement of sulfur (thiomorpholine) with oxygen (morpholine), which increases hydrogen‑bond acceptor capacity while reducing lipophilicity . Such shifts place the morpholine compound closer to the CNS drug‑like chemical space (tPSA <90 Ų, LogP 2–4) compared to the thiomorpholine variant, which trends toward higher LogP and lower tPSA characteristic of peripheral‑preferring scaffolds .
| Evidence Dimension | Calculated LogP and tPSA (ChemAxon/JChem predictions) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 2.67; tPSA ≈ 15.7 Ų (morpholine derivative) |
| Comparator Or Baseline | Thiomorpholine analog: estimated LogP ≈ 3.2–3.4; tPSA ≈ 6–7 Ų (inferred from O→S substitution rules) |
| Quantified Difference | ΔLogP ≈ −0.5 to −0.7; ΔtPSA ≈ +9 Ų favoring CNS drug‑likeness for the morpholine compound |
| Conditions | In silico prediction using ChemAxon platform; class‑level inference based on well‑established O→S heteroatom substitution effects in medicinal chemistry |
Why This Matters
For CNS‑targeted procurement, the morpholine derivative's lower LogP and higher tPSA predict better blood–brain barrier permeation characteristics than the thiomorpholine analog, making it the preferred scaffold for neuroscience screening libraries.
